6-Hydroxy-1-tetralone

Catalog No.
S758787
CAS No.
3470-50-6
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-1-tetralone

CAS Number

3470-50-6

Product Name

6-Hydroxy-1-tetralone

IUPAC Name

6-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2

InChI Key

FNSQPQKPPGALFA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1

Synonyms

3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone; 1,2,3,4-Tetrahydro-6-hydroxynaphthyl-1-one; 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone; 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one; 6-Hydroxy-3,4-dihydro-2H-naphthalen-1-one; 6-Hydroxy-3,4-dihydronaphthalen

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1

Detection of Hydroxyl Groups:

6-Hydroxy-1-tetralone has been utilized as a chemical probe for the detection of hydroxyl (OH) groups in various research applications []. This application relies on the ability of the hydroxyl group to react with 6-hydroxy-1-tetralone under specific conditions, forming a new product that can be easily identified and quantified. This method holds potential for analyzing the presence and abundance of hydroxyl groups in diverse molecules, including biological samples [].

Synthesis of Bioactive Compounds:

This compound serves as a valuable starting material for the synthesis of other molecules with potential biological activities [, ]. One notable example is the conversion of 6-hydroxy-1-tetralone to 6-acetoxy-1-tetralone, which has exhibited anti-inflammatory properties in animal models []. The anti-inflammatory effect is attributed to its ability to inhibit prostaglandin synthesis, a key pathway involved in inflammation [].

Organic Synthesis:

Beyond its applications in detecting hydroxyl groups and synthesizing bioactive compounds, 6-hydroxy-1-tetralone finds use in various organic synthesis reactions as a reactant or intermediate []. Its specific chemical properties enable its participation in diverse reactions, allowing for the creation of various complex molecules for research purposes [].

6-Hydroxy-1-tetralone, also known as 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one, is an organic compound with the molecular formula C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2} and a molecular weight of approximately 162.19 g/mol. It is characterized by a hydroxyl group (-OH) attached to a tetralone structure, which is a bicyclic compound derived from naphthalene. The compound appears as a white to brown solid and has a melting point range of 149.5–158.5 °C .

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Hydroxy-1-tetralone in biological systems.

  • Safety data sheets (SDS) for 6-Hydroxy-1-tetralone indicate potential skin and eye irritation [].
  • Flammability and reactivity data are not widely reported.
  • As with any unknown compound, it is advisable to handle 6-Hydroxy-1-tetralone with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Please note:

  • The information on 6-Hydroxy-1-tetralone is limited, and further research is needed to fully understand its properties and potential applications.
  • The absence of data in specific sections (e.g., melting point, mechanism of action) indicates a lack of readily available scientific literature on those aspects.
Typical of phenolic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other aromatic compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Substitution Reactions: The hydrogen atoms on the aromatic ring can be substituted by electrophiles, leading to the formation of diverse derivatives.

These reactions make 6-hydroxy-1-tetralone a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 6-hydroxy-1-tetralone:

  • Reduction of Naphthalenes: Starting from naphthalene derivatives, reduction processes can yield tetralones, which can then be hydroxylated.
  • Hydroxylation of Tetralones: Existing tetralones can be selectively hydroxylated using reagents such as boron trifluoride or peracids.
  • Grignard Reactions: A Grignard reagent can react with appropriate carbonyl compounds to form the desired tetralone structure followed by hydroxylation .

6-Hydroxy-1-tetralone finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of bioactive compounds and drugs.
  • Organic Synthesis: Used as an intermediate for producing other organic molecules.
  • Research: Employed in biochemical studies due to its interesting biological properties .

Interaction studies involving 6-hydroxy-1-tetralone often focus on its biochemical interactions:

  • Protein Binding: Studies have indicated that it may bind to certain proteins, affecting their function and potentially leading to therapeutic effects.
  • Metabolic Pathways: Investigating its role in metabolic pathways helps understand its pharmacokinetics and dynamics within biological systems.

Such studies are crucial for elucidating the compound's potential therapeutic applications and safety profiles .

Several compounds share structural similarities with 6-hydroxy-1-tetralone. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one1.00Similar structure but different hydroxyl positioning
2,6-Dihydroxyanthracene-9,10-dione0.98Contains two hydroxyl groups on an anthracene framework
1-(3-Hydroxy-2-methylphenyl)ethanone0.95Contains a methyl group and differs in ring structure
6-Hydroxy-2,3-dihydro-1H-inden-1-one0.95Indene structure with unique reactivity
2-Hydroxyanthracene-9,10-dione0.95Hydroxyl group on an anthracene core

The unique positioning of the hydroxyl group and the specific bicyclic structure of 6-hydroxy-1-tetralone differentiate it from these similar compounds, influencing its chemical reactivity and biological activity .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Hydroxy-1-tetralone

Dates

Modify: 2023-08-15

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